molecular formula C13H13NO3S B051220 Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS No. 115299-08-6

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Cat. No. B051220
CAS RN: 115299-08-6
M. Wt: 263.31 g/mol
InChI Key: HOLLTDYJCZTSFF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate involves a one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite . This reaction is performed under solvent-free conditions using β-cyclodextrin supported sulfonic acid (β-CD-SO3H) as an efficient, reusable, and heterogeneous solid acid catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be analyzed using techniques such as FTIR and NMR . The IR spectrum shows peaks at 1696 cm−1 (C=O ester), 3030 cm−1 (C–H), 1506 cm−1 (C=C), 1619 cm−1 (C=N), and 3210 cm−1 (OH) . The 1H NMR spectrum shows signals at δ = 4.22 (q, 2H, CH2), 1.26 (t, 3H, CH3), 7.45 (s, 1H, Thiazole), 7.01 (m, 3H, Ar), 8.40 (s, 1H, H–C=N), 3.37 (s, 3H, OCH3), and 7.25 (s, 1H, Ar–OH) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate include a melting point of 196–198 °C and an Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) . The compound’s elemental analysis shows that it contains C 54.842%, H 4.57%, and N 9.14% .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, have shown significant antimicrobial potential . For instance, some synthesized compounds have demonstrated good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates . Specifically, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Antifungal Activity

These compounds also exhibit antifungal activity. Compound 2b showed maximum antifungal potential against Candida glabrata, while Candida albicans showed maximum sensitivity to compound 2a . These findings suggest that Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate could be used in the development of antifungal drugs.

Anti-HIV Activity

Thiazole derivatives have been reported to have anti-HIV properties . While specific studies on Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate are not available, the general class of 2-aminothiazoles has shown promise in this area .

Antioxidant Activity

2-Aminothiazoles, a class of compounds to which Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate belongs, have been reported to have antioxidant properties . This suggests potential applications in conditions where oxidative stress plays a role.

Antitumor Activity

Thiazole derivatives have also been reported to have antitumor properties . While specific studies on Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate are not available, the general class of 2-aminothiazoles has shown promise in this area .

Anti-inflammatory & Analgesic Agents

2-Aminothiazoles have been reported to have anti-inflammatory and analgesic properties . This suggests that Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate could potentially be used in the development of drugs for pain and inflammation management.

properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLLTDYJCZTSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569502
Record name Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

CAS RN

115299-08-6
Record name Ethyl 2-(3-methoxyphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115299-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-methoxyphenyl boronic acid (0.25 g, 1.65 mmol), ethyl 2-bromothiazole-4-carboxylate (0.33 g, 1.4 mmol), PdCl2(dppf)2 (0.11 g) and 2M Na2CO3 (aq) (2 mL) in DME (10 mL) was heated to reflux for 20 h. The mixture was cooled to RT, filtered, concentrated by rotary evaporation and purified on silica gel (6:1 hexanes/EtOAc and 4:1 hexanes/EtOAc) to afford the title compound as a light-brown oil. EI-MS m/z 264 (M+H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

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